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Compound of Interest

Compound Name:
(3-(3-Ethoxypropoxy)-4-

methylphenyl)boronic acid

CAS No.: 1704067-37-7

Cat. No.: B1408906

Get Quote

Advanced Building Block for Medicinal Chemistry &
Materials Science
CAS Number: 903878-29-5 Formula: C₁₂H₁₉BO₄ Molecular Weight: 238.09 g/mol

Executive Summary
(3-(3-Ethoxypropoxy)-4-methylphenyl)boronic acid is a specialized organoboron

intermediate designed for the precise installation of solubility-enhancing ether motifs into

aromatic scaffolds. Unlike simple phenylboronic acids, this molecule features a 3-

ethoxypropoxy side chain—a glycol-ether mimic that modulates lipophilicity (LogP) and

aqueous solubility without introducing ionizable groups.

This guide details the technical specifications, synthesis pathways, and catalytic utility of this

compound, specifically tailored for researchers in lead optimization and structure-activity

relationship (SAR) studies.
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Chemical Identity & Structural Logic
Structural Analysis
The molecule consists of three distinct functional domains, each serving a specific role in drug

design:

Domain Functional Role Mechanistic Insight

Boronic Acid Reactive Handle

Enables Suzuki-Miyaura cross-

coupling; forms reversible

covalent bonds with diols (e.g.,

sugars, serine proteases).

4-Methyl Group Steric/Metabolic Shield

Blocks the para-position from

metabolic oxidation; induces

slight torsion to the phenyl

ring, potentially improving

selectivity in protein binding

pockets.

Ether Tail Physicochemical Modulator

The 3-ethoxypropoxy chain

acts as a "solubilizing tail." It

disrupts crystal packing and

interacts with aqueous solvent

via hydrogen bond

acceptance, improving the

solubility of the final coupled

product.

Physiochemical Properties
Appearance: White to off-white powder.

Solubility: Soluble in MeOH, DMSO, DMF, and halogenated solvents (DCM). Sparingly

soluble in cold water; solubility increases at alkaline pH due to boronate formation.

Stability: Susceptible to protodeboronation under strong acidic conditions. Forms cyclic

boroxine anhydrides upon prolonged storage in dry conditions (reversible with hydration).
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Synthesis & Manufacturing Protocol
While specific industrial batch records are proprietary, the following self-validating laboratory

protocol is derived from standard arylboronic acid synthesis methodologies. This route ensures

high regioselectivity.

Retrosynthetic Analysis (DOT Diagram)

(3-(3-Ethoxypropoxy)-4-methylphenyl)
boronic acid

Intermediate:
4-Bromo-2-(3-ethoxypropoxy)-1-methylbenzene

 Miyaura Borylation
(Bis(pin)diboron, Pd(dppf)Cl2)

OR
Lithiation (n-BuLi, B(OiPr)3)

Starting Material:
5-Bromo-2-methylphenol

 Alkylation
(K2CO3, DMF, 80°C)

Reagent:
1-Chloro-3-ethoxypropane

Click to download full resolution via product page

Figure 1: Retrosynthetic pathway for the production of CAS 903878-29-5.

Step-by-Step Synthesis Protocol
Step A: Etherification (Williamson Synthesis)

Charge: A reaction vessel with 5-bromo-2-methylphenol (1.0 eq) and anhydrous DMF (10

vol).

Base Addition: Add K₂CO₃ (2.0 eq) and stir at room temperature for 30 mins to generate the

phenoxide.

Alkylation: Dropwise add 1-bromo-3-ethoxypropane (1.2 eq).

Reaction: Heat to 80°C for 4-6 hours. Monitor by TLC/LCMS for disappearance of phenol.

Workup: Quench with water, extract with EtOAc. Wash organic layer with LiCl solution (to

remove DMF). Dry over Na₂SO₄ and concentrate.

Checkpoint: The intermediate should be a pale oil.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1408906/docs?utm_src=pdf-body-img#technical-guide-3-3-ethoxypropoxy-4-methylphenyl-boronic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1408906?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step B: Metal-Halogen Exchange & Borylation (Cryogenic)
Note: This method is preferred over Pd-catalyzed borylation for cost-efficiency in gram-scale

batches.

Setup: Flame-dry a 3-neck flask under Argon. Dissolve the aryl bromide from Step A in

anhydrous THF.

Cryogenic Cooling: Cool the solution to -78°C (dry ice/acetone bath).

Lithiation: Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 20 mins. Maintain

temp < -70°C.

Mechanistic Note: The bromine at position 5 is exchanged for Lithium. The 4-methyl group

prevents ortho-lithiation interference.

Borate Trapping: After 30 mins, add Triisopropyl borate (1.5 eq) rapidly.

Hydrolysis: Allow to warm to room temperature overnight. Quench with 2N HCl (aq) and stir

for 1 hour to hydrolyze the boronate ester to the free acid.

Purification: Extract with EtOAc. Recrystallize from acetonitrile/water or hexane/EtOAc to

obtain the pure boronic acid.

Reactivity & Applications
The Suzuki-Miyaura Cross-Coupling
This is the primary application. The ether chain is stable under standard basic coupling

conditions.

Standard Protocol:

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

Base: K₂CO₃ or Cs₂CO₃ (2-3 eq)

Solvent: Dioxane/Water (4:1) or DMF
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Temperature: 80-100°C

Optimization Tip: If the coupling partner is sterically hindered, switch to SPhos Pd G2 catalyst

to facilitate oxidative addition.

Mechanism of Action (DOT Diagram)

Pd(0) Active Catalyst

Oxidative Addition
(Ar-Pd-X)

 + Aryl Halide

Transmetallation
(Rate Limiting Step)

 + Base

Reductive Elimination
(Product Release)

 Cycle Closes

Activated Boronate
(Ar-B(OH)3 + OH-)

Click to download full resolution via product page

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling using (3-(3-Ethoxypropoxy)-4-
methylphenyl)boronic acid.

Biological Relevance
In medicinal chemistry, this building block is often used to:
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Fill Hydrophobic Pockets: The ethoxypropoxy chain can extend into solvent-exposed regions

of a protein, improving binding affinity via Van der Waals interactions.

Improve Metabolic Stability: The ether linkage is generally more stable than esters or amides

in plasma.

Proteasome Inhibition: Boronic acids can covalently bind to the serine hydroxyl in the active

site of proteasomes (similar to Bortezomib), though this specific molecule is usually a

scaffold substituent rather than the warhead itself.

Handling, Storage & Safety
Parameter Specification

Storage
2-8°C (Refrigerate). Keep under inert gas

(Argon/Nitrogen) to prevent oxidation.

Handling
Hygroscopic. Allow to reach room temperature

before opening to prevent condensation.

Safety
Irritant (H315, H319, H335). Wear gloves and

safety glasses. Avoid inhalation of dust.

Stability

May form anhydrides (boroxines) over time. This

does not affect reactivity in aqueous coupling

conditions as the anhydride hydrolyzes back to

the acid in situ.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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